molecular formula C7H9ClN2O2 B13599595 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride

Katalognummer: B13599595
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: KEAFFRCBTLPNHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride typically involves the Marckwald reaction starting from readily available aminocarbonyl compounds The reaction conditions often involve the use of phosphoryl chloride for dehydration .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pH, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with key molecular targets and participate in a wide range of chemical reactions makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H9ClN2O2

Molekulargewicht

188.61 g/mol

IUPAC-Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)6-5-2-1-3-9(5)4-8-6;/h4H,1-3H2,(H,10,11);1H

InChI-Schlüssel

KEAFFRCBTLPNHU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(N=CN2C1)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.